zinc;1,3,4-thiadiazolidine-2,5-dithione
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Overview
Description
Zinc;1,3,4-thiadiazolidine-2,5-dithione: is a chemical compound that belongs to the class of thiadiazole derivatives It is known for its unique structure, which includes a thiadiazole ring with two sulfur atoms and a zinc ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of 1,3,4-thiadiazolidine-2,5-dithione with a zinc salt. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of sulfur.
Reduction: Reduction reactions can lead to the formation of thiol groups.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry: In chemistry, zinc;1,3,4-thiadiazolidine-2,5-dithione is used as a ligand in coordination chemistry and as a precursor for the synthesis of other thiadiazole derivatives .
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Medicine: In medicine, this compound is explored for its potential use in drug development, particularly for its ability to interact with metal ions and modulate biological pathways .
Industry: In industry, this compound is used as an additive in lubricants and as a stabilizer in polymers. It is also employed in the production of advanced materials, such as perovskite solar cells, where it helps improve efficiency and stability .
Mechanism of Action
The mechanism of action of zinc;1,3,4-thiadiazolidine-2,5-dithione involves its ability to chelate metal ions, particularly zinc. This chelation can modulate the activity of metalloenzymes and influence various biochemical pathways. The compound’s sulfur atoms play a crucial role in binding to metal ions, thereby affecting their reactivity and function .
Comparison with Similar Compounds
- 1,3,4-thiadiazolidine-2-thione
- 2,5-dimercapto-1,3,4-thiadiazole
- 1,3,4-thiadiazolidine-2,5-dithione, zinc salt (1:1)
Uniqueness: Zinc;1,3,4-thiadiazolidine-2,5-dithione is unique due to its specific zinc coordination, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wider range of applications .
Properties
Molecular Formula |
C2H2N2S3Zn+2 |
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Molecular Weight |
215.6 g/mol |
IUPAC Name |
zinc;1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C2H2N2S3.Zn/c5-1-3-4-2(6)7-1;/h(H,3,5)(H,4,6);/q;+2 |
InChI Key |
JXQKFGNKJGANFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NNC(=S)S1.[Zn+2] |
Origin of Product |
United States |
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